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molecular formula C12H14ClNO B1611485 1-(4-Chlorobenzyl)piperidin-4-one CAS No. 21937-61-1

1-(4-Chlorobenzyl)piperidin-4-one

Cat. No. B1611485
M. Wt: 223.7 g/mol
InChI Key: ZCTWGHYTGOWQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186718B2

Procedure details

To a solution of 4-piperidine trifluoroacetate obtained from step (iv) (853 mg, 4.0 mmol) in DMF was added triethylamine (2.66 mL, 19.2 mmol), followed by 4-chlorobenzyl chloride (753 mg, 4.8 mmol) and the reaction mixture was stirred overnight at room temperature. The volatiles were removed in vacuo, residue was dissolved in ethylacetate, washed with water (H2O), organic layer was dried over sodium sulphate (Na2SO4), filtered and concentrated. The residue was purified by silica gel flash chromatography to give the subtitled compound (350 mg).
[Compound]
Name
4-piperidine trifluoroacetate
Quantity
853 mg
Type
reactant
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
753 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[Cl:8][C:9]1[CH:16]=[CH:15]C(CCl)=[CH:11][CH:10]=1.CN([CH:20]=[O:21])C>>[Cl:8][C:9]1[CH:16]=[CH:15][C:2]([CH2:1][N:3]2[CH2:6][CH2:7][C:20](=[O:21])[CH2:5][CH2:4]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
4-piperidine trifluoroacetate
Quantity
853 mg
Type
reactant
Smiles
Name
Quantity
2.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
753 mg
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo, residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethylacetate
WASH
Type
WASH
Details
washed with water (H2O), organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulphate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(CN2CCC(CC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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